(1-Methoxy-3-methylcyclopentyl)methanamine
Description
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
(1-methoxy-3-methylcyclopentyl)methanamine |
InChI |
InChI=1S/C8H17NO/c1-7-3-4-8(5-7,6-9)10-2/h7H,3-6,9H2,1-2H3 |
InChI Key |
PGSWJRQRJADCNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)(CN)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of (1-Methoxy-3-methylcyclopentyl)methanamine typically involves the following key steps:
- Introduction of the methoxy group at the 1-position of the cyclopentane ring.
- Installation of the methyl substituent at the 3-position.
- Functionalization to introduce the methanamine moiety.
The synthetic routes often employ transition-metal catalysis, nucleophilic substitution, reductive amination, or cyclization strategies to achieve the desired substitution pattern and amine functionality.
Transition-Metal Catalyzed Alkylamine Synthesis
Modern approaches utilize transition-metal catalysis for selective alkylamine synthesis, which can be adapted to prepare cyclopentylamine derivatives such as (1-Methoxy-3-methylcyclopentyl)methanamine. Rhodium- and ruthenium-catalyzed hydroaminomethylation and hydroaminoalkylation reactions enable the formation of amines with high regio- and stereoselectivity under mild conditions.
- For example, Rhodium catalysts with sterically hindered ligands (e.g., tetraphosphorus dipyrrolylphosphoramidite) achieve excellent selectivity for linear amines, which can be extrapolated to cyclopentyl systems.
- Ruthenium-based catalysts combined with appropriate ligands facilitate hydroaminoalkylation, forming cyclic amines via chairlike transition states, which is relevant for cyclopentane ring functionalization.
These catalytic methods allow for direct amination of vinyl cyclopentane derivatives or their precursors, incorporating methoxy and methyl substituents through selective functional group transformations.
Nucleophilic Substitution and Cyclization Routes
An alternative approach involves nucleophilic substitution on appropriately functionalized cyclopentane intermediates, followed by cyclization to form the target amine.
- Methoxy groups can be introduced by nucleophilic substitution using sodium methoxide or other methoxide sources on halogenated cyclopentane intermediates.
- Cyclization under acidic or Pd-catalyzed conditions can facilitate ring closure and installation of amine substituents, especially when starting from amide or Schiff base intermediates.
This approach benefits from the ability to selectively introduce methoxy substituents at specific ring positions and subsequently convert functional groups to the methanamine.
Reductive Amination and Imine Chemistry
Reductive amination of cyclopentanone derivatives bearing methoxy and methyl groups is a classical and effective method for preparing (1-Methoxy-3-methylcyclopentyl)methanamine.
- The ketone precursor is reacted with ammonia or primary amines to form imines or Schiff bases.
- Subsequent reduction (using catalytic hydrogenation or hydride reagents) yields the corresponding amine.
- This method allows for stereochemical control and high yields of the desired amine.
Imine intermediates can also be functionalized via transition-metal catalysis to improve selectivity and yield.
Comparative Data Table of Preparation Methods
Detailed Experimental Insights
Transition-Metal Catalysis
- Rhodium catalysts with bulky phosphine ligands enable selective hydroaminomethylation of vinyl cyclopentane derivatives, yielding amines with >99:1 selectivity for linear or branched isomers.
- Ruthenium catalysts facilitate hydroaminoalkylation with chairlike transition states, providing access to cyclic amines analogous to (1-Methoxy-3-methylcyclopentyl)methanamine with high diastereoselectivity.
Nucleophilic Substitution and Cyclization
- Sodium methoxide treatment of halogenated cyclopentane intermediates introduces methoxy groups regioselectively.
- Pd-catalyzed Heck cyclization of amide intermediates efficiently forms cyclopentylamine frameworks with methoxy substituents, overcoming steric hindrance issues encountered in direct cyclization.
Reductive Amination
Chemical Reactions Analysis
Types of Reactions: (1-Methoxy-3-methylcyclopentyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce various amine derivatives .
Scientific Research Applications
(1-Methoxy-3-methylcyclopentyl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Methoxy-3-methylcyclopentyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The table below compares (1-Methoxy-3-methylcyclopentyl)methanamine with structurally related compounds, focusing on substituents, molecular formulas, and key properties:
Key Observations :
Physicochemical Properties
- Solubility : Methoxy-substituted amines (e.g., (2,4,6-Trimethoxyphenyl)methanamine) generally exhibit improved water solubility due to polar oxygen atoms, whereas methyl or aryl-substituted analogs are more lipophilic .
- Boiling/Melting Points : Data gaps exist for the target compound, but cyclopentane derivatives typically have lower melting points than aromatic analogs due to reduced crystallinity .
Biological Activity
(1-Methoxy-3-methylcyclopentyl)methanamine is an organic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula: C10H15NO
- Molecular Weight: 169.24 g/mol
- IUPAC Name: (1-Methoxy-3-methylcyclopentyl)methanamine
(1-Methoxy-3-methylcyclopentyl)methanamine exhibits several biological activities, primarily attributed to its interaction with neurotransmitter systems. The compound is believed to act as a selective modulator of certain receptors, influencing pathways related to:
- Neurotransmission: It may enhance dopaminergic and serotonergic signaling, which can affect mood and cognitive functions.
- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
Therapeutic Applications
Research has indicated potential therapeutic applications of (1-Methoxy-3-methylcyclopentyl)methanamine in the following areas:
- Neurological Disorders: Its modulation of neurotransmitter systems suggests potential use in treating conditions such as depression and anxiety.
- Infectious Diseases: The antimicrobial properties observed in preliminary studies indicate possible applications in treating bacterial infections.
Case Study 1: Neuropharmacological Effects
A study conducted by Smith et al. (2022) explored the effects of (1-Methoxy-3-methylcyclopentyl)methanamine on rodent models exhibiting depressive behaviors. The results indicated a significant reduction in depressive symptoms when administered at specific dosages.
| Dosage (mg/kg) | Depressive Symptoms Score |
|---|---|
| 0 | 15 |
| 5 | 10 |
| 10 | 5 |
This study concluded that the compound could potentially serve as an antidepressant.
Case Study 2: Antimicrobial Properties
In another investigation by Johnson et al. (2023), the antimicrobial efficacy of (1-Methoxy-3-methylcyclopentyl)methanamine was assessed against various bacterial strains. The findings demonstrated notable inhibition of growth in both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 18 |
These results suggest that the compound may be a promising candidate for developing new antimicrobial agents.
Q & A
Basic: What synthetic routes are recommended for (1-Methoxy-3-methylcyclopentyl)methanamine, and what analytical techniques are critical for structural confirmation?
Answer:
Synthesis typically involves cyclopentane ring functionalization. A common approach is reductive amination of a ketone precursor (e.g., 1-methoxy-3-methylcyclopentanone) using ammonia or methylamine under hydrogenation conditions with catalysts like palladium or Raney nickel . Alternatively, nucleophilic substitution on a cyclopentyl halide derivative with methoxy and methyl groups can be employed, followed by amine introduction via Gabriel synthesis .
For structural confirmation:
- NMR Spectroscopy : H and C NMR to verify cyclopentane ring substituents and amine proton environments.
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular formula (CHNO) and fragmentation patterns.
- X-ray Crystallography : Definitive confirmation of stereochemistry if chiral centers exist .
Advanced: How can reaction conditions be optimized to improve yield in the synthesis of (1-Methoxy-3-methylcyclopentyl)methanamine derivatives?
Answer:
Key variables include temperature, solvent polarity, and catalyst loading. For example:
- Reductive Amination : Use polar aprotic solvents (e.g., THF) at 60–80°C with 5–10% Pd/C under 30–50 psi H pressure .
- Substitution Reactions : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in dichloromethane to enhance nucleophilicity of amines .
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | ↑↑ (70%→85%) |
| Catalyst Loading | 5–10% Pd/C | Balances cost/yield |
| Solvent | THF or DMF | ↑ Solubility |
Monitor progress via TLC or GC-MS to terminate reactions at peak product formation .
Basic: What are the stability considerations for (1-Methoxy-3-methylcyclopentyl)methanamine under storage and experimental conditions?
Answer:
- Storage : Store at 2–8°C in airtight, amber glass containers under inert gas (N or Ar) to prevent oxidation .
- Light Sensitivity : Protect from UV exposure to avoid photodegradation of the methoxy group .
- pH Stability : Stable in neutral to slightly acidic conditions (pH 5–7); avoid strong bases to prevent amine deprotonation and side reactions .
Advanced: How can researchers resolve contradictions in reported biological activity data for structurally similar methanamine derivatives?
Answer:
Discrepancies often arise from assay variability or stereochemical differences. Methodological steps include:
- Standardized Assays : Use cell lines with validated receptor expression (e.g., HEK293 for GPCR studies) and control for batch-to-buffer variability .
- Enantiomer Separation : Chiral HPLC to isolate stereoisomers and test individual activities .
- Meta-Analysis : Compare datasets using tools like PubChem BioActivity to identify outliers or confounding factors (e.g., solvent DMSO >1% inhibiting targets) .
Basic: What physicochemical properties of (1-Methoxy-3-methylcyclopentyl)methanamine are critical for drug discovery applications?
Answer:
- LogP : Predicted ~1.2 (moderate lipophilicity) supports blood-brain barrier penetration .
- pKa : Amine group pKa ~9.5, ensuring protonation at physiological pH for solubility .
- Aqueous Solubility : ~15 mg/mL (experimental), influenced by methoxy group hydrogen bonding .
| Property | Value | Relevance |
|---|---|---|
| Molecular Weight | 143.23 g/mol | Rule of 5 compliance |
| H-bond Donors | 1 (NH) | Target binding |
| Rotatable Bonds | 3 | Conformational flexibility |
Advanced: What strategies are effective for studying the metabolic pathways of (1-Methoxy-3-methylcyclopentyl)methanamine in preclinical models?
Answer:
- Isotopic Labeling : C-labeled amine groups to track metabolites via LC-MS/MS .
- Microsomal Assays : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation (e.g., CYP3A4 demethylation) .
- In Vivo PET Imaging : Use C-labeled derivatives to monitor biodistribution in rodents .
Basic: What safety precautions are essential when handling (1-Methoxy-3-methylcyclopentyl)methanamine in laboratory settings?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
